molecular formula C11H13ClFNO4S B2876138 3-chloro-4-fluoro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide CAS No. 1916606-80-8

3-chloro-4-fluoro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide

Cat. No.: B2876138
CAS No.: 1916606-80-8
M. Wt: 309.74
InChI Key: GGWYFSMMGZVKKS-UHFFFAOYSA-N
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Description

3-Chloro-4-fluoro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide is a synthetic compound of interest in medicinal chemistry and chemical biology research, particularly in the development of enzyme inhibitors. This molecule features a hybrid structure combining a halogenated benzenesulfonamide group with a tetrahydrofuran methanol moiety. The benzenesulfonamide pharmacophore is a privileged scaffold in drug discovery, known for its ability to interact with enzyme active sites, such as methyltransferases, which are promising targets for anticancer and antiviral agents . The chloro and fluoro substituents on the aromatic ring can fine-tune the compound's electronic properties and binding affinity. The (3-hydroxytetrahydrofuran-3-yl)methyl group provides a polar, three-dimensional structure that can enhance solubility and confer specific molecular recognition properties, a feature utilized in the design of bioactive molecules . Compounds with similar sulfonamide-linked architectures have been explored as potent inhibitors against various biological targets, including the SARS-CoV-2 nsp14 methyltransferase . Researchers can utilize this chemical as a key intermediate or building block in parallel synthesis to rapidly generate focused libraries for high-throughput screening and structure-activity relationship (SAR) studies . It is supplied For Research Use Only and is intended for laboratory research purposes by qualified professionals.

Properties

IUPAC Name

3-chloro-4-fluoro-N-[(3-hydroxyoxolan-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClFNO4S/c12-9-5-8(1-2-10(9)13)19(16,17)14-6-11(15)3-4-18-7-11/h1-2,5,14-15H,3-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGWYFSMMGZVKKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-fluoro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available 3-chloro-4-fluorobenzenesulfonyl chloride.

    Nucleophilic Substitution: The sulfonyl chloride reacts with a nucleophile, such as 3-hydroxytetrahydrofuran, under basic conditions to form the sulfonamide linkage.

    Purification: The product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing large-scale purification methods like distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloro and fluoro groups on the benzene ring can undergo nucleophilic aromatic substitution.

    Oxidation and Reduction: The hydroxyl group in the tetrahydrofuran ring can be oxidized to a ketone or reduced to an alkane.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in polar aprotic solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products

    Substitution: Products with different nucleophiles replacing the chloro or fluoro groups.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkanes or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions due to its unique electronic properties.

    Material Science: Incorporated into polymers to enhance their thermal and chemical stability.

Biology and Medicine

    Pharmaceuticals: Potential use as an intermediate in the synthesis of drugs targeting specific enzymes or receptors.

    Biological Probes: Used in the development of probes for studying biological pathways.

Industry

    Agrochemicals: Potential use in the synthesis of herbicides or pesticides.

    Dyes and Pigments: Used in the synthesis of dyes with specific properties.

Mechanism of Action

The mechanism of action of 3-chloro-4-fluoro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, disrupting biological pathways. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to bind to active sites of enzymes, thereby inhibiting their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzenesulfonamide Derivatives

To contextualize the properties of the target compound, the following structurally analogous benzenesulfonamides are analyzed:

Table 1: Structural and Functional Comparison of Benzenesulfonamide Derivatives

Compound Name/Structure Substituents (Benzene Ring) Side Chain Key Biological Activity/Properties References
Target compound 3-Cl, 4-F 3-Hydroxytetrahydrofuran-methyl Hypothesized enhanced solubility & H-bonding
2-Alkylthio-4-Cl-5-Me-N-[imino-phthalazinone] derivatives [19–26,34–40] 4-Cl, 5-Me Phthalazinone-iminomethyl Antifungal (MIC ≤25 µg/mL vs. C. albicans)
3-Cl-4-MeO-N-(furan/thiophene-methyl) 3-Cl, 4-MeO Furan-3-ylmethyl + thiophen-2-ylmethyl No activity reported; methoxy group reduces electronegativity
3-Cl-4-Me-N-(indole-ethyl) 3-Cl, 4-Me 2-(2-Methylindol-3-yl)ethyl Structural analog with lipophilic side chain
N-(3-Cl-4-Me-phenyl)methanesulfonamide 3-Cl, 4-Me Methanesulfonamide (simple alkyl) No biological data; minimal steric bulk

Side Chain Modifications

  • Hydroxytetrahydrofuran-Methyl Group: The hydroxytetrahydrofuran side chain in the target compound introduces a hydroxyl group, enabling hydrogen bonding and improving water solubility compared to purely lipophilic side chains (e.g., indole-ethyl in ). This feature may enhance bioavailability and reduce metabolic clearance .
  • Heterocyclic Side Chains: Compounds with furan/thiophene () or phthalazinone () side chains exhibit varied bioactivity. Phthalazinone derivatives showed antifungal activity, while furan/thiophene groups (lacking hydroxylation) may prioritize membrane permeability over solubility .

Physicochemical Properties

  • Molecular Weight and Solubility: The hydroxytetrahydrofuran side chain increases the target compound’s polarity, likely reducing logP compared to methyl- or indole-substituted analogs (e.g., –4). This polarity may favor aqueous solubility but could limit blood-brain barrier penetration .

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